

# PG-11047: A Second-Generation Spermine Analogue for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (E/Z)-PG-11047 |           |
| Cat. No.:            | B1239177       | Get Quote |

## An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

PG-11047 (also known as CGC-11047) is a second-generation, conformationally restricted spermine analogue that has demonstrated significant potential as an anticancer agent. Polyamines, such as spermine, are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of tumor cell growth. This technical guide provides a comprehensive overview of PG-11047, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

### **Mechanism of Action**

PG-11047 exerts its anticancer effects through a multi-pronged approach that disrupts polyamine homeostasis within cancer cells.[1][2] A selective polyamine transport system facilitates its entry into rapidly dividing cells.[1] Once inside, PG-11047:

- Inhibits Polyamine Biosynthesis: It downregulates the activity of key enzymes involved in polyamine synthesis, such as ornithine decarboxylase (ODC).[2][3]
- Induces Polyamine Catabolism: It upregulates the polyamine catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to



the breakdown of natural polyamines.[1][2]

- Competes with Natural Polyamines: PG-11047 displaces natural polyamines from their binding sites, interfering with their normal cellular functions.[1]
- Induces Reactive Oxygen Species (ROS): The induction of SMO can lead to the production of ROS, contributing to cellular damage and apoptosis.[1][2]

This concerted action results in the depletion of intracellular polyamine pools, which is critical for halting cancer cell proliferation.



Click to download full resolution via product page

Mechanism of action of PG-11047 in cancer cells.

# Quantitative Data In Vitro Activity



PG-11047 has demonstrated cytostatic and cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies are summarized below.

| Cell Line                                          | Cancer Type                   | IC50 / EC50 (nM)    | Reference |
|----------------------------------------------------|-------------------------------|---------------------|-----------|
| Pediatric Preclinical Testing Program (PPTP) Panel |                               |                     |           |
| Median                                             | Various Pediatric<br>Cancers  | 71 (EC50)           | [4]       |
| Ewing Sarcoma Panel                                | Ewing Sarcoma                 | <21.5 (Median EC50) | [5]       |
| Neuroblastoma Panel                                | Neuroblastoma                 | 574.5 (Median EC50) | [5]       |
| Lung Cancer Cell<br>Lines                          |                               |                     |           |
| A549                                               | Non-Small Cell Lung<br>Cancer | ~100 - 500          | [3]       |
| H157                                               | Non-Small Cell Lung<br>Cancer | ~100 - 500          | [3]       |
| H69                                                | Small Cell Lung<br>Cancer     | ~100 - 500          | [3]       |
| H82                                                | Small Cell Lung<br>Cancer     | ~100 - 500          | [3]       |
| Prostate Cancer Cell<br>Lines                      |                               |                     |           |
| DU-145                                             | Prostate Cancer               | 50                  | [3]       |
| Colon Cancer Cell<br>Lines                         |                               |                     |           |
| HCT116                                             | Colon Cancer                  | 8000                | [6]       |



### **Preclinical In Vivo Efficacy**

Preclinical studies in xenograft models have shown that PG-11047, both as a single agent and in combination, can significantly inhibit tumor growth.



| Cancer Model                           | Treatment                 | Dosing<br>Schedule                                                                     | Key Findings                                                                                        | Reference |
|----------------------------------------|---------------------------|----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| A549 (NSCLC)<br>Xenograft              | PG-11047                  | 100 mg/kg, IP,<br>weekly for 3<br>weeks, followed<br>by a 1-week rest,<br>for 14 weeks | Significantly delayed tumor progression (P < 0.0001).                                               | [3]       |
| A549 (NSCLC)<br>Xenograft              | PG-11047 +<br>Cisplatin   | Not specified                                                                          | Potentiated the antitumor effect of cisplatin.                                                      | [1][7]    |
| DU-145<br>(Prostate)<br>Xenograft      | PG-11047                  | Not specified                                                                          | Significantly inhibited tumor development as a single agent.                                        | [1][7]    |
| DU-145<br>(Prostate)<br>Xenograft      | PG-11047 +<br>Bevacizumab | Not specified                                                                          | Significantly enhanced antitumor activity compared to either agent alone.                           | [1][7]    |
| Pediatric Solid<br>Tumor<br>Xenografts | PG-11047                  | 100 mg/kg, IP,<br>weekly for 6<br>weeks                                                | Induced significant differences in event-free survival in 5 of 32 evaluable solid tumor xenografts. | [1][4]    |
| Ependymoma<br>Xenograft                | PG-11047                  | 100 mg/kg, IP,<br>weekly for 6<br>weeks                                                | Caused tumor regression in a single case.                                                           | [4]       |

## **Clinical Trial Results**



Phase I clinical trials have evaluated the safety and preliminary efficacy of PG-11047 as a monotherapy and in combination with other anticancer agents.

Phase I Monotherapy Trial (NCT00705653)[8][9]

| Parameter                       | Value                                                                           |
|---------------------------------|---------------------------------------------------------------------------------|
| Patient Population              | 46 patients with advanced refractory solid tumors                               |
| Dosing Schedule                 | 60-minute IV infusion on days 1, 8, and 15 of a 28-day cycle                    |
| Dose Range                      | 50 to 750 mg                                                                    |
| Maximum Tolerated Dose (MTD)    | 610 mg                                                                          |
| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea), angioedema, and elevated ALT. |
| Most Common Adverse Events      | Fatigue and anorexia                                                            |
| Efficacy                        | 30% of patients achieved stable disease.                                        |

Phase Ib Combination Trial (NCT00705874)[8][10]



| Combination Agent     | Maximum Tolerated Dose<br>(MTD) of PG-11047  | Efficacy Highlights                                   |
|-----------------------|----------------------------------------------|-------------------------------------------------------|
| Bevacizumab           | 590 mg                                       | 12% Partial Response (PR),<br>40% Stable Disease (SD) |
| Erlotinib             | 590 mg                                       | 33.3% SD                                              |
| Cisplatin             | 590 mg                                       | 54.1% SD, 20% unconfirmed PRs                         |
| 5-Fluorouracil (5-FU) | 590 mg                                       | 71.4% SD                                              |
| Gemcitabine           | MTD not determined due to DLTs at low doses. | -                                                     |
| Docetaxel             | MTD not determined due to DLTs at low doses. | -                                                     |
| Sunitinib             | MTD not determined due to DLTs at low doses. | -                                                     |

# Experimental Protocols In Vitro Cell Growth Inhibition Assay

This protocol describes a general method for determining the IC50 of PG-11047 in cancer cell lines using a colorimetric assay such as MTT or a fluorescence-based assay.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]
- 3. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PG-11047: A Second-Generation Spermine Analogue for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239177#pg-11047-as-a-second-generation-spermine-analogue]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com